molecular formula C18H18N2O3S B1211389 N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide

N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide

Cat. No. B1211389
M. Wt: 342.4 g/mol
InChI Key: YMGUVTJMZDLHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide is a benzodioxine.

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

  • Synthesis and Antibacterial Properties : N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide and its derivatives have been synthesized and tested for their antibacterial properties. Some of these compounds showed significant inhibitory activity against various Gram-positive and Gram-negative bacterial strains, comparable to the standard drug Ciprofloxacin. Additionally, certain derivatives demonstrated decent inhibition against the lipoxygenase enzyme, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

  • Antimicrobial and Antifungal Activities : Research has been conducted on similar derivatives for their antimicrobial and antifungal activities. Some of these compounds, such as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, displayed good antimicrobial potential with low hemolytic activity, indicating their suitability as antibacterial and antifungal agents (Abbasi et al., 2020).

Potential in Treating Diabetes

  • Anti-Diabetic Applications : A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Potential in Alzheimer's Disease Treatment

  • Alzheimer's Disease Therapy : Another study focused on the synthesis of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some molecules showed moderate inhibitory potential against acetylcholinesterase, an enzyme target in the treatment of Alzheimer's disease (Abbasi et al., 2019).

properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C18H18N2O3S/c1-11-3-5-14(12(2)9-11)17(21)20-18(24)19-13-4-6-15-16(10-13)23-8-7-22-15/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21,24)

InChI Key

YMGUVTJMZDLHAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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